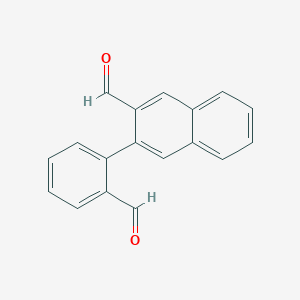
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- is a heterocyclic organic compound with the molecular formula C8H13NO. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazoles are known for their presence in various natural products and their importance in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-, can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazoles often involves continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide packed in a reactor column allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Cycloaddition: Diels–Alder reactions involving oxazole as dienes with electrophilic alkenes to form pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, DBU, bromotrichloromethane, and fluorinating agents like DAST and Deoxo-Fluor® .
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions within the ring.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1606-52-6 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
4,4-dimethyl-2-prop-1-en-2-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-9-8(3,4)5-10-7/h1,5H2,2-4H3 |
InChI-Schlüssel |
UZAAWTQDNCMMEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=NC(CO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)




![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)





